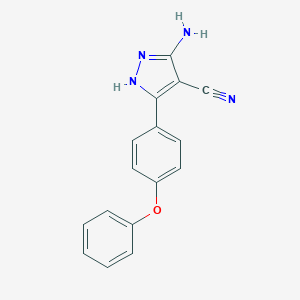

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O/c17-10-14-15(19-20-16(14)18)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9H,(H3,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIMEQCLCNSCGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(C(=NN3)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625079 | |

| Record name | 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330792-70-6 | |

| Record name | 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a pivotal heterocyclic building block in modern medicinal chemistry. Its significance is highlighted by its role as a key intermediate in the synthesis of targeted therapies, including the Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib.[1] The precise arrangement of its functional groups—the C3-aryl substituent, C4-nitrile, and C5-amine—is critical for its utility. This guide provides an in-depth exploration of the regioselective synthetic strategies for this compound, focusing on the underlying mechanisms that govern isomer formation, detailed experimental protocols, and the rationale behind methodological choices. We will dissect the most prevalent and efficient synthetic routes, primarily the versatile cyclocondensation of β-ketonitriles with hydrazines and the elegant one-pot, three-component approach, to provide a comprehensive resource for chemists in the field.

Introduction to Pyrazole Synthesis & Regioselectivity

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse biological activities.[2] The synthesis of polysubstituted pyrazoles, however, often presents a challenge in controlling regioselectivity, especially when using unsymmetrical precursors. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a cornerstone of pyrazole chemistry but can lead to isomeric mixtures if the carbonyl groups are not sufficiently differentiated.[2][3][4]

For the target molecule, this compound, achieving the desired 3,5-disubstitution pattern is paramount. The regiochemistry is dictated by the initial nucleophilic attack and subsequent cyclization steps. This guide will focus on two primary, highly regioselective strategies that reliably yield the desired isomer.

Primary Synthetic Strategies

Two principal routes have proven effective for the regioselective synthesis of the title compound:

-

Strategy A: One-Pot, Three-Component Condensation. This modern, atom-economical approach involves the reaction of 4-phenoxybenzaldehyde, malononitrile, and hydrazine hydrate. It proceeds via an in situ generated α,β-unsaturated nitrile intermediate.

-

Strategy B: Two-Step β-Ketonitrile Cyclocondensation. This classic and robust method involves the pre-synthesis of a β-ketonitrile, 2-(4-phenoxybenzoyl)malononitrile, followed by its cyclization with hydrazine.

Both methods offer excellent control over the final product's regiochemistry due to the distinct electrophilicity of the functional groups involved.

Mechanistic Deep Dive: The Basis of Regioselectivity

Mechanism of the Three-Component Synthesis

This elegant one-pot synthesis is a cascade reaction where each step sets the stage for the next, locking in the desired regiochemistry.[5][6]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between 4-phenoxybenzaldehyde and malononitrile.[7][8] The active methylene group of malononitrile attacks the aldehyde carbonyl, followed by dehydration, to form the intermediate, 2-(4-phenoxybenzylidene)malononitrile.

-

Michael Addition: Hydrazine, acting as a potent nucleophile, performs a Michael addition to the electron-deficient β-carbon of the newly formed α,β-unsaturated system. This is the first regiochemistry-defining step, attaching the hydrazine moiety to the carbon that will become C4 of the pyrazole ring.

-

Intramolecular Cyclization & Tautomerization: The terminal amino group of the hydrazine adduct then attacks one of the adjacent nitrile groups. This intramolecular cyclization, a variant of the Thorpe-Ziegler reaction, forms a five-membered ring.[9][10] A subsequent tautomerization (proton shift) results in the formation of the stable, aromatic 5-aminopyrazole ring.

The regioselectivity is assured because the initial Michael addition dictates the connectivity, and the subsequent cyclization onto the nitrile is sterically and electronically favored, leading exclusively to the 5-amino isomer.

Caption: Reaction mechanism for the three-component synthesis.

Mechanism of the β-Ketonitrile Route

This two-step approach offers unambiguous regiochemical control through the distinct reactivity of the carbonyl and nitrile groups.[11]

-

Synthesis of 2-(4-phenoxybenzoyl)malononitrile: This β-ketonitrile precursor is typically prepared by reacting an activated derivative of 4-phenoxybenzoic acid (e.g., the acid chloride) with malononitrile in the presence of a base.

-

Cyclocondensation with Hydrazine: The key to regioselectivity lies in this step. One nitrogen of hydrazine hydrate attacks the highly electrophilic ketone carbonyl of the β-ketonitrile. This forms a hydrazone intermediate. The second nitrogen of the hydrazine is now perfectly positioned to perform an intramolecular nucleophilic attack on one of the neighboring nitrile groups, leading to cyclization. Subsequent tautomerization yields the aromatic pyrazole ring.

The ketone's superior electrophilicity compared to the nitriles directs the initial attack, ensuring the (4-phenoxyphenyl) group is fixed at the C3 position and the amino group forms at C5.

Experimental Protocol: One-Pot Synthesis

This protocol details the efficient three-component synthesis, which is often favored for its operational simplicity and high yield.[5][6][12]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Molar Eq. |

| 4-Phenoxybenzaldehyde | 2215-76-1 | 198.22 g/mol | 1.0 |

| Malononitrile | 109-77-3 | 66.06 g/mol | 1.0 |

| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 g/mol | 1.1 |

| Ethanol (95%) | 64-17-5 | - | Solvent |

| Piperidine (optional catalyst) | 110-89-4 | 85.15 g/mol | 0.1 |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-phenoxybenzaldehyde (1.0 eq) and malononitrile (1.0 eq).[13]

-

Dissolution: Add ethanol (approx. 5-10 mL per gram of aldehyde) to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Addition (Optional): If a catalyst is used, add piperidine (0.1 eq) to the solution. The mixture may turn slightly yellow.

-

Hydrazine Addition: Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution over 5-10 minutes. The addition is often exothermic, and a precipitate may begin to form.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

-

Work-up: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a white to off-white crystalline solid.

-

Drying: Dry the final product under vacuum at 50-60 °C to a constant weight.

Caption: Flowchart of the one-pot experimental workflow.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Expected data are as follows:

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | Specific to the compound, typically sharp for pure substance. |

| FT-IR (cm⁻¹) | ~3450-3300 (N-H stretch, NH₂), ~3200 (N-H stretch, pyrazole), ~2220 (C≡N stretch, nitrile), ~1630 (N-H bend), ~1240 (C-O-C stretch, ether).[14] |

| ¹H NMR (DMSO-d₆) | δ ~12.0 (br s, 1H, pyrazole NH), δ 7.0-7.8 (m, 9H, Ar-H), δ ~6.4 (s, 2H, NH₂).[15] |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to aromatic carbons, C-O, C-NH₂, C-CN, and pyrazole ring carbons.[14] |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₆H₁₃N₄O⁺ (m/z 277.11). |

Conclusion

The regioselective synthesis of this compound is reliably achieved through well-established synthetic routes. The one-pot, three-component reaction of 4-phenoxybenzaldehyde, malononitrile, and hydrazine offers an efficient, atom-economical, and operationally simple method with excellent regiochemical control. Alternatively, the two-step cyclocondensation of a pre-formed β-ketonitrile provides an equally robust and unambiguous pathway to the desired isomer. The choice of method may depend on starting material availability, scalability, and process optimization goals. Understanding the underlying mechanisms—Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization—is crucial for troubleshooting and adapting these protocols for the synthesis of related pyrazole derivatives, ensuring the continued importance of this scaffold in the development of novel therapeutics.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). MDPI. Available at: [Link]

-

Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Publishing. Available at: [Link]

-

Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. (2021). Semantic Scholar. Available at: [Link]

-

Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Available at: [Link]

-

Reaction of Ethoxymethylenemalononitrile with Hydrazine Hydrate. (1976). J-Stage. Available at: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Available at: [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers. Available at: [Link]

-

Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c. (n.d.). ResearchGate. Available at: [Link]

-

synthesis of pyrazoles. (2019). YouTube. Available at: [Link]

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (n.d.). PMC - NIH. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Available at: [Link]

-

Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Available at: [Link]

-

(PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). ResearchGate. Available at: [Link]

-

Scheme 31. Reaction of 3-hydrazinotriazine 74 with ethoxymethylene malononitrile. (n.d.). ResearchGate. Available at: [Link]

-

Thorpe reaction. (n.d.). Wikipedia. Available at: [Link]

-

Thorpe-Ziegler Reaction. (2014). Chem-Station Int. Ed. Available at: [Link]

-

Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). (n.d.). ResearchGate. Available at: [Link]

-

The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. (1983). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

malononitrile. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

(4-Phenoxyphenyl)hydrazine. (n.d.). PubChem - NIH. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (n.d.). Chemistry Europe. Available at: [Link]

-

(PDF) Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions. (n.d.). ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

-

Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. (2020). PMC. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

-

2-(4-Phenoxybenzoyl)malononitrile. (n.d.). Pharmaffiliates. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. youtube.com [youtube.com]

- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 12. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Action of Pyrazole-Based Kinase Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. Within the vast landscape of kinase inhibitors, compounds built around the pyrazole scaffold have emerged as a "privileged structure."[1][2][3] This is due to the pyrazole ring's unique combination of synthetic accessibility, favorable drug-like properties, and its remarkable ability to function as a bioisosteric replacement for other chemical groups, enabling potent and selective interactions within the kinase ATP-binding site.[1]

Of the small molecule kinase inhibitors approved by the US FDA, a significant number contain a pyrazole ring, including well-known therapeutics like Crizotinib, Ruxolitinib, and Asciminib.[1] This guide provides a detailed exploration of the molecular mechanisms underpinning the action of these inhibitors, the experimental methodologies used to characterize them, and the structural features that make the pyrazole scaffold so effective.

The Primary Mechanism: Competitive Inhibition at the ATP-Binding Site

The vast majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors.[4] They are designed to occupy the same pocket on the kinase that its natural substrate, adenosine triphosphate (ATP), binds to. By blocking ATP from binding, they prevent the phosphotransfer reaction, thereby shutting down the downstream signaling cascade.

The ATP-binding site of a kinase is a highly conserved region composed of several key features that pyrazole inhibitors are expertly designed to exploit:

-

The Hinge Region: This flexible loop connects the N- and C-terminal lobes of the kinase domain. It acts as a primary anchoring point for ATP's adenine ring through a pair of critical hydrogen bonds. Pyrazole-based inhibitors mimic this interaction, with nitrogen atoms on the pyrazole ring acting as hydrogen bond donors and acceptors to form strong connections with the backbone amides of the hinge residues.[1][4] This interaction is fundamental to the potency of most ATP-competitive inhibitors.

-

Hydrophobic Pockets: Adjacent to the hinge are hydrophobic regions, including a pocket under the P-loop (a glycine-rich loop involved in positioning the ATP phosphates). The substituted groups attached to the pyrazole core are designed to fit snugly into these pockets, forming van der Waals and hydrophobic interactions that significantly enhance binding affinity and contribute to inhibitor selectivity.[1][5]

-

The Gatekeeper Residue: This amino acid sits at the entrance to a deeper hydrophobic pocket. Its size is a key determinant of kinase selectivity. Inhibitors can be designed to either accommodate a bulky gatekeeper or exploit a smaller one to gain selectivity for certain kinases over others.

Prominent examples of this mechanism include Crizotinib (Xalkori), an inhibitor of ALK and ROS1 kinases, and Ruxolitinib (Jakafi), a JAK1/2 inhibitor.[6][7] Both drugs utilize a core pyrazole or a related pyrrolopyrazole structure to anchor within the ATP-binding site.[8] For instance, Crizotinib's aminopyridine structure competitively binds within the ATP-binding pocket of the ALK fusion protein, inhibiting the constitutive kinase activity that drives malignancy in certain non-small cell lung cancers.[6][7] Similarly, Ruxolitinib competitively inhibits the ATP-binding catalytic site on JAK1 and JAK2, disrupting cytokine signaling pathways crucial in myelofibrosis.[9][10]

Visualizing the Interaction: Pyrazole in the ATP Pocket

The following diagram illustrates the generalized binding mode of a Type I ATP-competitive pyrazole-based inhibitor.

Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Methodology:

-

Immobilization: The target kinase is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. [11]A control flow cell is prepared (activated and blocked without protein) to enable reference subtraction.

-

Analyte Preparation: Prepare a series of precise dilutions of the pyrazole inhibitor in a suitable running buffer. A "zero concentration" sample (buffer only) is essential for double referencing.

-

Binding Cycle (Association/Dissociation):

-

Inject the lowest concentration of the inhibitor over the kinase and control surfaces for a set time (e.g., 120 seconds) to monitor the association phase .

-

Switch back to flowing only running buffer over the surfaces for an extended period (e.g., 300 seconds) to monitor the dissociation phase .

-

-

Regeneration: Inject a pulse of a regeneration solution (e.g., Glycine-HCl, pH 2.5) to strip any remaining bound inhibitor from the kinase, preparing the surface for the next cycle.

-

Repeat: Repeat steps 3 and 4 for each concentration of the inhibitor, typically moving from lowest to highest concentration.

-

Data Analysis: The resulting sensorgrams (response vs. time) are processed (reference subtracted) and globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Structural Biology: Visualizing the Binding Mode

The definitive confirmation of a binding mechanism comes from determining the high-resolution three-dimensional structure of the inhibitor bound to the kinase.

Methodology: X-Ray Crystallography

This technique provides an atomic-level snapshot of the protein-inhibitor complex.

Workflow Overview:

-

Protein Expression and Purification: Produce large quantities of highly pure, active kinase.

-

Complex Formation: Incubate the purified kinase with a molar excess of the pyrazole inhibitor.

-

Crystallization: Screen a wide range of conditions (precipitants, buffers, temperature) to find one that allows the protein-inhibitor complex to form a well-ordered crystal.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron). The crystal diffracts the X-rays into a specific pattern.

-

Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map, into which the atomic model of the kinase and the bound inhibitor is built and refined. The final structure reveals the precise orientation of the inhibitor and every atomic interaction (hydrogen bonds, hydrophobic contacts) it makes with the protein. [12][13]

Data Summary: Potency of Representative Pyrazole-Based Inhibitors

The following table summarizes the inhibitory potency of several key pyrazole-containing drugs against their primary targets.

| Inhibitor | Primary Target(s) | Inhibition Type | Potency (IC50 / K_i) |

| Ruxolitinib | JAK1 / JAK2 | ATP-Competitive (Type I) | ~3 nM for both JAK1 and JAK2 [8] |

| Crizotinib | ALK / ROS1 / c-MET | ATP-Competitive (Type I) | Potent nM inhibition [6][14] |

| Tofacitinib | JAK1 / JAK3 | ATP-Competitive (Type I) | Preferential inhibition of JAK1 and JAK3 over JAK2 [15][16] |

| Barasertib | Aurora B | ATP-Competitive (Type I) | 0.37 nM [17] |

| Afuresertib | Akt1 | ATP-Competitive (Type I) | 0.08 nM (K_i) [17] |

Conclusion and Future Outlook

The pyrazole scaffold is a validated and highly successful core structure in the design of kinase inhibitors. Its primary mechanism of action is through competitive inhibition at the ATP-binding site, where its unique geometry allows for critical hydrogen bonding with the hinge region and versatile substitution patterns enable optimization of potency and selectivity. The development of allosteric inhibitors based on this scaffold highlights its versatility and opens new avenues for achieving even greater selectivity. A rigorous combination of biochemical, biophysical, and structural biology techniques is essential for fully elucidating the mechanism of action of these powerful therapeutic agents, paving the way for the next generation of targeted therapies.

References

- Patsnap Synapse. (2024, July 17).

-

Wikipedia. (n.d.). Ruxolitinib. [Link]

-

Wikipedia. (n.d.). Tofacitinib. [Link]

-

Winchester, R., et al. (2014). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. [Link]

-

Incyte Corporation. (n.d.). Mechanism of action - Jakafi® (ruxolitinib). [Link]

-

Versus Arthritis. (n.d.). Tofacitinib. [Link]

-

Aramori, I., et al. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

-

Mascarenhas, J., & Mughal, T. (2023). Ruxolitinib. StatPearls - NCBI Bookshelf. [Link]

- Patsnap Synapse. (2025, March 7).

-

PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway. [Link]

-

Willemsen-Seegers, N., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. [Link]

-

ResearchGate. (n.d.). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF. [Link]

-

Abdel-Halim, M., et al. (2014). Discovery and optimization of 1,3,5-trisubstituted pyrazolines as potent and highly selective allosteric inhibitors of protein kinase C-ζ. PubMed. [Link]

-

Wikipedia. (n.d.). Crizotinib. [Link]

-

Abdel-Halim, M., et al. (2014). Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

-

PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

-

PubMed. (n.d.). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. [Link]

-

ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]

- Patsnap Synapse. (2024, July 17).

-

PubMed. (2007, November 15). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. [Link]

-

Faelth, J., et al. (2019). Structural binding site comparisons reveal Crizotinib as a novel LRRK2 inhibitor. PMC. [Link]

-

ResearchGate. (n.d.). Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ | Request PDF. [Link]

-

ResearchGate. (n.d.). Binding modes of the selected representative ALK inhibitors: (A)... | Download Scientific Diagram. [Link]

-

ResearchGate. (n.d.). Crizotinib binding modes in ALKs: (A) WT, (B) L1198F mutant, (C) G1202R... | Download Scientific Diagram. [Link]

-

El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF. [Link]

-

Skladanowski, M., & Gol, M. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC. [Link]

-

Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

-

Cighir, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central. [Link]

-

Springer Protocols. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. [Link]

-

Cighir, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

NIH. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors. [Link]

-

Abdel-Aziz, M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC. [Link]

-

Salisbury, J.P., & Taylor, S.S. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]

-

PubMed. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]

-

El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]

-

Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

-

Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

-

Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crizotinib - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 11. bioradiations.com [bioradiations.com]

- 12. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural binding site comparisons reveal Crizotinib as a novel LRRK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 16. Tofacitinib - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

crystal structure analysis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

An In-depth Technical Guide to the Crystal Structure Analysis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction (scXRD) analysis of this compound. This pyrazole derivative is a critical intermediate in the synthesis of high-value pharmaceuticals, most notably Zanubrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in oncology.[1] Understanding its three-dimensional structure is paramount for controlling solid-state properties, ensuring batch-to-batch consistency, and optimizing downstream synthetic processes.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, grounding each step in established scientific principles. While a public crystallographic information file (CIF) for this specific molecule is not available, this guide constructs a scientifically rigorous and illustrative analysis based on its known synthesis and the well-documented structural behavior of closely related pyrazole analogues.

Part I: Material Synthesis and Preparation for Diffraction

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Protocol: A Regioselective Approach

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles is well-established, typically proceeding through a regioselective cyclocondensation reaction.[2][3] The protocol below is a representative method.

Expert Insight: The choice of a one-pot reaction starting from (ethoxymethylene)malononitrile and the appropriate hydrazine is driven by efficiency and high regioselectivity. The nucleophilic attack of the hydrazine onto the electron-deficient olefin, followed by intramolecular cyclization and elimination of ethanol, strongly favors the formation of the desired 5-amino pyrazole isomer.[2]

Step-by-Step Synthesis:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-phenoxyphenyl)hydrazine (1.2 mmol) in absolute ethanol (20 mL).

-

Reagent Addition: Under a nitrogen atmosphere, slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirred solution.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution.

-

Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture to achieve >99% purity, which is crucial for successful crystallization.

-

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

Crystallization: The Art of Molecular Order

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to produce a single, defect-free crystal, typically 0.1-0.3 mm in each dimension.[4] Slow evaporation is a reliable and widely used technique.

Expert Insight: The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but lead to supersaturation upon slow cooling or evaporation at a controlled rate. For a molecule with both hydrogen bond donors (amino group) and acceptors (nitrile, pyrazole nitrogens), polar protic solvents like ethanol or methanol, or mixed solvent systems, are excellent starting points.

Step-by-Step Crystallization by Slow Evaporation:

-

Solvent Screening: In small vials, test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen solvent system (e.g., ethanol) at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of microcrystals.

-

Crystal Growth: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor using a nylon loop.

Part II: Single-Crystal X-ray Diffraction (scXRD) Analysis

scXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow: From Crystal to Structure

The workflow for scXRD is a systematic process from data collection to structure solution and refinement.[7]

Caption: scXRD workflow from crystal mounting to final structure validation.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or nylon loop, which is then affixed to a goniometer head.[6]

-

Data Collection: The goniometer head is placed on the diffractometer. The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The crystal is rotated through various angles, and a series of diffraction images are collected by a detector.[5]

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This yields a list of reflections (hkl) and their corresponding intensities.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and an approximate atomic model.

-

Structure Refinement: The initial model is refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

-

Validation: The final structure is validated using metrics like R-factors and checked for geometric reasonability. The results are typically reported in a standard Crystallographic Information File (CIF).

Part III: Illustrative Analysis of the Crystal Structure

As no public structure exists, this section presents a plausible structural analysis based on the known chemistry of the molecule and crystallographic data from similar pyrazole derivatives.[8][9][10]

Crystallographic Data Summary

The data presented below is hypothetical but representative for this class of compounds. Molecules like this often crystallize in common centrosymmetric space groups like P2₁/c or P-1.[9][10]

| Parameter | Illustrative Value |

| Chemical Formula | C₁₆H₁₂N₄O |

| Formula Weight | 276.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.45 |

| b (Å) | 20.10 |

| c (Å) | 15.50 |

| α (°) | 90 |

| β (°) | 103.5 |

| γ (°) | 90 |

| Volume (ų) | 2860 |

| Z (Molecules/Unit Cell) | 8 (Z' = 2) |

| Calculated Density (g/cm³) | 1.28 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Final R₁(I > 2σ(I)) | < 0.05 |

Molecular Structure and Conformation

The molecule consists of a central pyrazole ring substituted with an amino group, a carbonitrile group, and a 4-phenoxyphenyl moiety.

Caption: Schematic of the molecular structure with key functional groups.

Key Intramolecular Features:

-

Planarity: The central pyrazole ring is expected to be planar. The key conformational variable is the torsion angle between the pyrazole ring and the adjacent phenyl ring, and the torsion angle about the ether linkage. These angles determine the overall shape of the molecule.

-

Bond Lengths: The C≡N bond of the nitrile group will be short (~1.14 Å). The C-N bonds within the pyrazole ring will exhibit partial double-bond character. The bond lengths and angles would be consistent with those of other structurally characterized pyrazoles.[10]

Supramolecular Analysis and Crystal Packing

The solid-state packing is dictated by intermolecular interactions, primarily hydrogen bonds. The 5-amino group provides two hydrogen bond donors (-NH₂), while the pyrazole ring nitrogen (N2) and the nitrile nitrogen are strong hydrogen bond acceptors.

Expert Insight: In related 5-aminopyrazole structures, a common and highly stable supramolecular motif is the formation of a centrosymmetric dimer via N-H···N(pyrazole) hydrogen bonds.[8] This R²₂(8) graph set motif is a robust interaction that often directs the primary crystal packing. The nitrile group can then participate in weaker C-H···N interactions or form secondary hydrogen bonds with the amino group of another dimer, extending the structure into layers or a 3D network.

Caption: Plausible R²₂(8) hydrogen-bonded dimer motif in the crystal lattice.

This primary dimer formation would likely be the defining interaction, with the bulky phenoxyphenyl groups extending outwards. The overall packing would then be governed by weaker van der Waals forces and potential π-π stacking interactions between the phenyl rings of adjacent dimers.

Conclusion

The structural analysis of this compound, a vital pharmaceutical building block, demonstrates the power of single-crystal X-ray diffraction in modern drug development. This guide has outlined the complete workflow, from rational synthesis and meticulous crystallization to the principles of data collection and structural interpretation. By understanding the precise molecular conformation and the dominant intermolecular forces, such as the robust hydrogen-bonded dimer motif, scientists can better control the solid-state properties of this intermediate, ensuring quality and efficiency in the production of life-saving medicines.

References

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

-

Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Available from: [Link]

-

University of York. Single Crystal X-ray Diffraction - Chemistry Teaching Labs. Available from: [Link]

-

SERC (Carleton). Single-crystal X-ray Diffraction. Available from: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

-

Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Available from: [Link]

-

ResearchGate. Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Available from: [Link]

-

Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available from: [Link]

-

Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Available from: [Link]

-

PMC - NIH. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

-

ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF. Available from: [Link]

-

ResearchGate. The preparation of 5-amino-1H-pyrazole-4-carbonitriles. Available from: [Link]

-

ResearchGate. Crystal structure of pyrazole 3g. | Download Scientific Diagram. Available from: [Link]

-

ORCA - Cardiff University. The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide–dimethylformamide (1/1). Available from: [Link]

-

PubChem - NIH. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. Available from: [Link]

-

PMC - NIH. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

-

ResearchGate. Chemical structures of pyrazole derivatives 1-9 and their IC 50 values... Available from: [Link]

-

Pharmaffiliates. This compound. Available from: [Link]

-

anan-chem.com. This compound (330792-70-6). Available from: [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

An In-depth Technical Guide to 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications

Introduction: Unveiling a Key Building Block in Modern Kinase Inhibition

In the landscape of contemporary medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to the development of a multitude of therapeutic agents.[1][2][3][4][5] This guide focuses on a particularly significant derivative: 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. This molecule has garnered substantial attention not as an end-product therapeutic, but as a crucial intermediate in the synthesis of potent kinase inhibitors, most notably Bruton's tyrosine kinase (BTK) inhibitors used in oncology.[6][7][8][9][10][11] Its unique structural arrangement, featuring a pyrazole core, an amino group, a carbonitrile moiety, and a 4-phenoxyphenyl substituent, bestows upon it the precise chemical reactivity and spatial configuration necessary for building complex, targeted therapies.[6] The 4-phenoxyphenyl group, in particular, is critical for enhancing binding to the hydrophobic pockets within kinase domains.[6]

This document provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, explore its synthetic pathways with a detailed experimental protocol, and contextualize its application in the synthesis of next-generation pharmaceuticals.

Physicochemical Characteristics

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug development. These parameters influence everything from reaction kinetics to formulation and bioavailability of the final active pharmaceutical ingredient (API). The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | Light yellow to off-white powder | [7][8][9][11] |

| Molecular Formula | C₁₆H₁₂N₄O | [10][12][13][14] |

| Molecular Weight | 276.29 g/mol | [12][13][15][16] |

| Boiling Point | 585.3 ± 50.0 °C at 760 mmHg (Predicted) | [7][8][11][13][15][17] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [7][8][11][13][17] |

| Flash Point | 307.8 ± 30.1 °C | [7][8][11][17] |

| pKa | 10.83 ± 0.50 (Predicted) | [7][8][11][15][18] |

| Solubility | Slightly soluble in DMSO; practically insoluble in water. | [7][8][11][12][18] |

| Refractive Index | 1.699 | [7][8][11][17] |

| LogP | 3.25298 | [7][8][11] |

Note: Some physical properties, such as boiling point and pKa, are predicted values and should be confirmed experimentally for critical applications.

Synthesis and Mechanistic Insights

The synthesis of this compound predominantly relies on the principles of cyclocondensation, a robust and versatile method for the formation of heterocyclic systems.[1][6] The most common strategies involve the reaction of a hydrazine source with a 1,3-dielectrophilic species.

General Synthetic Approach: Cyclocondensation

The core pyrazole ring is typically formed by reacting a hydrazine (or a derivative) with a β-ketonitrile or a similar precursor.[6] A widely employed method is a one-pot, multi-component reaction, which offers advantages in terms of efficiency and atom economy.[19][20] This approach involves the condensation of an aromatic aldehyde (4-phenoxybenzaldehyde), an active methylene compound (malononitrile), and a hydrazine.

The causality behind this experimental choice lies in the inherent reactivity of the components. The Knoevenagel condensation between the aldehyde and malononitrile generates a dicyanoalkene intermediate. This intermediate then undergoes a Michael addition with hydrazine, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring.

Below is a diagram illustrating the general workflow for the synthesis of pyrazole derivatives via a multi-component reaction.

Caption: Multi-component synthesis workflow for pyrazole derivatives.

Detailed Experimental Protocol: Synthesis via Cyclocondensation

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

4-Phenoxybenzaldehyde

-

Malononitrile

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Catalytic amount of a base (e.g., piperidine or sodium hydroxide)

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenoxybenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

-

Initial Condensation: Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation, forming the 2-(4-phenoxybenzylidene)malononitrile intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrazine Addition: To the resulting mixture, add hydrazine hydrate (1.1 equivalents) dropwise. Causality Note: The slight excess of hydrazine ensures the complete consumption of the intermediate. The dropwise addition helps to control any exothermic reaction.

-

Cyclization: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The pyrazole ring formation occurs during this step. Monitor the reaction completion by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials or by-products.

-

Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry to confirm its structure and purity.[20][21][22][23]

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is crucial for quality control and for providing data for regulatory submissions.

Protocol for Solubility Determination

The equilibrium solubility method is a standard approach to determine the solubility of a compound.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, water, buffer solutions) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Trustworthiness Note: A saturation shake flask method ensures that the solution is truly saturated, providing a reliable solubility value.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Caption: Workflow for equilibrium solubility determination.

Role in Drug Discovery: A Precursor to BTK Inhibitors

This compound is a well-established intermediate in the synthesis of Zanubrutinib and Ibrutinib, both of which are covalent inhibitors of Bruton's tyrosine kinase (BTK).[6][7][8][9] BTK is a critical component of the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies.

The pyrazole core of this intermediate serves as a stable scaffold onto which other functional groups are added to build the final, complex API. The amino group at position 5 is a key handle for further chemical modifications, allowing for the attachment of the rest of the inhibitor structure.

The general mechanism of action for a BTK inhibitor involves binding to the kinase domain of the BTK protein, thereby preventing its activation and downstream signaling. This ultimately leads to decreased proliferation and survival of malignant B-cells.

Caption: Simplified BTK signaling pathway and point of inhibition.

Conclusion

This compound is more than just a chemical compound; it is a testament to the enabling power of synthetic chemistry in the development of life-saving medicines. Its well-defined physicochemical properties and versatile synthesis routes make it an invaluable building block for the pharmaceutical industry. For researchers and drug development professionals, a deep understanding of this intermediate is essential for the innovation and optimization of kinase inhibitor therapeutics. The continued exploration of pyrazole chemistry promises to unlock even more potent and selective drugs for a range of diseases in the future.[3][4][5]

References

- This compound | 330792-70-6 | Benchchem. (URL: )

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Diverse Pharmacological Potential of different Substituted Pyrazole Deriv

- This compound synthesis - chemicalbook. (URL: )

- This compound CAS NO 330792-70-6. (URL: )

- Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry - MDPI. (URL: )

- Medicinally important pyrazole derivatives | Download Scientific Diagram - ResearchG

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- This compound - Echemi. (URL: )

- This compound - ChemicalBook. (URL: )

- 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6. (URL: )

- This compound - Methylamine Supplier. (URL: )

- This compound - ChemicalBook. (URL: )

- This compound - Protheragen. (URL: )

- 5-Amino-3-(-4-Phenoxy Phenyl)

- This compound CAS NO 330792-70-6. (URL: )

- This compound - ChemicalBook. (URL: )

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (URL: )

- Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles - ResearchG

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (URL: )

- This compound - Chongqing Chemdad Co. ,Ltd. (URL: )

- 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile - PubChem - NIH. (URL: )

- 5-Amino-3-(4-phenoxyphenyl)

- This compound - CymitQuimica. (URL: )

- 330792-70-6|3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile - BLDpharm. (URL: )

- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c

- High Quality Ibrutinib Intermediate this compound Manufacturer and Supplier | SyncoZymes. (URL: )

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound CAS NO 330792-70-6 [homesunshinepharma.com]

- 8. 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6 [m.hsppharma.com]

- 9. This compound | 330792-70-6 [chemicalbook.com]

- 10. molkem.com [molkem.com]

- 11. This compound CAS NO 330792-70-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. This compound Detailed Information, Chemical Properties, Uses & Safety Data | Trusted China Manufacturer & Supplier [nj-finechem.com]

- 13. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound - Protheragen [protheragen.ai]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. echemi.com [echemi.com]

- 18. This compound manufacturers and suppliers in india [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. This compound(330792-70-6) 1H NMR [m.chemicalbook.com]

- 22. rsc.org [rsc.org]

- 23. mdpi.com [mdpi.com]

spectroscopic data (NMR, IR, Mass) for pyrazole carbonitrile derivatives

An In-depth Technical Guide to the Spectroscopic Characterization of Pyrazole Carbonitrile Derivatives

Introduction

Importance of Pyrazole Carbonitriles in Research and Drug Development

Pyrazole derivatives are a significant class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] The incorporation of a carbonitrile (-C≡N) group into the pyrazole scaffold gives rise to pyrazole carbonitriles, a molecular framework that has garnered substantial interest in medicinal chemistry and materials science. These compounds are prevalent in numerous biologically active molecules, demonstrating a wide array of pharmacological properties including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4] The presence of the pyrazole ring and the nitrile group provides unique electronic and steric properties, making them versatile building blocks in the synthesis of more complex heterocyclic systems.[5][6]

The Role of Spectroscopic Techniques in Structural Elucidation

The unambiguous determination of the chemical structure of newly synthesized pyrazole carbonitrile derivatives is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[5][7] Each technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of atoms, and the electronic environment of the nuclei.[7]

-

IR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[8]

-

Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce its structure.[8]

Scope of this Guide

As a Senior Application Scientist, this guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the core spectroscopic techniques used to characterize pyrazole carbonitrile derivatives. This document will move beyond a simple listing of data, focusing on the causality behind experimental choices and the logic of spectral interpretation. We will explore detailed protocols, analyze the influence of the pyrazole and carbonitrile moieties on the spectra, and provide tabulated data and visual aids to facilitate a comprehensive understanding.

Core Principles of Spectroscopic Analysis for Pyrazole Carbonitriles

Influence of the Pyrazole Ring System on Spectroscopic Signatures

The pyrazole ring is an aromatic heterocycle, and its electronic properties significantly influence the spectroscopic data. The two nitrogen atoms create a non-uniform electron distribution, affecting the chemical shifts of the ring protons and carbons in NMR spectroscopy.[9] The N-H proton of the pyrazole ring, when present, can undergo exchange, which can be observed in NMR, and its stretching vibration is a key feature in IR spectra.[1]

Impact of the Carbonitrile Group

The carbonitrile group is a strong electron-withdrawing group, which has a pronounced effect on the spectroscopic properties of the molecule. In NMR, it deshields adjacent protons and carbons.[7] In IR spectroscopy, the C≡N triple bond exhibits a characteristic sharp absorption band.[8][10] In mass spectrometry, the loss of the nitrile group or related fragments can be a diagnostic feature.

Effects of Substituents on the Pyrazole Ring

The type and position of substituents on the pyrazole ring can dramatically alter the spectroscopic data. Electron-donating groups (e.g., -NH₂, -OCH₃) will generally cause upfield shifts in NMR spectra, while electron-withdrawing groups (e.g., -NO₂, -Cl) will cause downfield shifts.[11] These substituents will also have their own characteristic signals in both NMR and IR spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Fundamental Principles and Experimental Considerations

¹H NMR spectroscopy provides information about the number, chemical environment, and connectivity of protons in a molecule. For pyrazole carbonitriles, careful sample preparation and selection of appropriate experimental parameters are crucial for obtaining high-quality spectra.

Protocol: Sample Preparation and NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the pyrazole carbonitrile derivative.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons like N-H and O-H.[12]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard experiment typically involves a 90° pulse and a relaxation delay of 1-2 seconds.

-

Interpreting ¹H NMR Spectra of Pyrazole Carbonitriles

The chemical shifts of the pyrazole ring protons are influenced by the nitrogen atoms and the substituents. In an unsubstituted pyrazole, the H-3 and H-5 protons are adjacent to a nitrogen atom and typically appear downfield compared to the H-4 proton.[13] The presence of the electron-withdrawing carbonitrile group further influences these shifts.

-

N-H Proton: The N-H proton of the pyrazole ring, if present, often appears as a broad singlet at a downfield chemical shift (typically >10 ppm), especially in DMSO-d₆.[14]

-

Amino (-NH₂) Protons: Protons of an amino group on the pyrazole ring usually appear as a broad singlet. For example, in 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, the NH₂ protons appear as a singlet at 6.50 ppm in DMSO-d₆.[14]

-

Phenyl Group Protons: Protons on a phenyl substituent will appear in the aromatic region (typically 7-8 ppm), and their multiplicity will depend on the substitution pattern of the phenyl ring.[11]

The coupling between adjacent protons provides valuable information about their connectivity. In the pyrazole ring, the coupling constant between H-4 and H-5 (J₄,₅) is typically in the range of 2-3 Hz.

Case Studies and Data Tables

The following table summarizes representative ¹H NMR data for some pyrazole carbonitrile derivatives.

| Compound | Solvent | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Key Signals (ppm) | Reference |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Not Specified | — | — | 7.0 (s, 1H, C3-H) | 7.2-7.5 (m, 5H, Ar-H), 4.9 (s, 2H, NH₂) | [15] |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | DMSO-d₆ | — | — | — | 12.16 (br s, 1H, NH), 7.80 (d, 2H), 7.41-7.46 (m, 3H), 6.50 (s, 2H, NH₂) | [14] |

| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | — | — | — | 7.62 (t, 5H), 7.40–7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H) | [11] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Key Aspects of ¹³C NMR for this Scaffold

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required compared to ¹H NMR.

Protocol: Standard ¹³C NMR and DEPT Experiments

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a more concentrated sample may be beneficial.

-

Data Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a standard broadband proton-decoupled ¹³C NMR spectrum. This will show all unique carbon atoms as singlets.

-

To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed. DEPT-90 shows only CH carbons, while DEPT-135 shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons (including C=O and C≡N) are not observed in DEPT spectra.

-

Characteristic Chemical Shifts

The chemical shifts of the pyrazole ring carbons are sensitive to the electronic environment. Carbons directly attached to nitrogen (C-3 and C-5) are generally found at lower field (higher ppm) than C-4.[9]

The carbon of the nitrile group (C≡N) typically appears in the range of 110-120 ppm.[7] For example, in 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the nitrile carbon appears at 112.79 ppm.[11]

The chemical shifts of carbons in substituent groups will appear in their expected regions (e.g., aromatic carbons between 120-150 ppm, methyl carbons around 20 ppm).

Data Summary Table

| Compound | Solvent | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C≡N (ppm) | Other Key Signals (ppm) | Reference |

| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 142.44 | 120.33 | 153.12 | 112.79 | Aromatic C's: 135.81-127.25 | [11] |

| 5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 143.90 | 120.91 | 148.69 | 112.99 | Aromatic C's: 137.35-122.54 | [11] |

| 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 144.52 | 119.87 | 151.20 | 112.76 | Aromatic C's: 160.08-114.06; OCH₃: 55.28 | [11] |

Infrared (IR) Spectroscopy

Principles and Sample Handling

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the type of bond and the functional group it is part of.

Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid pyrazole carbonitrile derivative directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.

-

Diagnostic Vibrational Frequencies

The most characteristic peak in the IR spectrum of a pyrazole carbonitrile is the C≡N stretching vibration. This typically appears as a sharp, medium-to-strong intensity band in the range of 2200-2260 cm⁻¹.[10] For aromatic nitriles, this peak is often observed between 2220 and 2240 cm⁻¹ due to conjugation.[8][10]

The pyrazole ring itself gives rise to several characteristic vibrations:

-

C=N and C=C stretching: These vibrations typically appear in the 1400-1650 cm⁻¹ region.[1][16]

-

N-H stretching: If an N-H bond is present, a broad absorption is expected in the 3100-3500 cm⁻¹ range.[1]

-

-NH₂ stretching: An amino group will show two sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[11]

-

Aromatic C-H stretching: These vibrations are typically observed just above 3000 cm⁻¹.[17]

Representative IR Spectra and Data Table

| Compound | Key IR Frequencies (cm⁻¹) | Reference |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C≡N: Not specified, but expected around 2220-2240 | [15] |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | NH₂: 3348, 3303; NH: 3193; C≡N: 2230 | [14] |

| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | NH₂: 3447, 3346, 3313; C≡N: 2206 | [11] |

Mass Spectrometry (MS)

Ionization Techniques and Mass Analyzers

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like many pyrazole derivatives, as it often keeps the molecular ion intact.

Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow) to obtain a stable signal.

-

Acquire the mass spectrum over a suitable m/z range.

-

Fragmentation Patterns of Pyrazole Carbonitriles

The molecular ion peak corresponds to the mass of the intact molecule. In ESI-MS, this is often observed as the protonated molecule [M+H]⁺ or an adduct with a solvent molecule or salt. The position of this peak provides the molecular weight of the compound.

The fragmentation of the pyrazole ring can proceed through several pathways. Two important processes are the expulsion of HCN and the loss of N₂ from the [M-H]⁺ ion.[18] The specific fragmentation pattern will be highly dependent on the substituents present on the pyrazole ring.[18][19][20] For instance, substituents can be lost as radicals or neutral molecules, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

HRMS provides a highly accurate measurement of the m/z value, which can be used to determine the elemental composition of the molecular ion and its fragments. This is a powerful tool for confirming the chemical formula of a newly synthesized compound.[8]

Integrated Spectroscopic Problem Solving: A Case Study

Let's consider the characterization of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile .[14]

-

IR: The spectrum shows absorptions at 3348 and 3303 cm⁻¹ (NH₂), 3193 cm⁻¹ (NH), and a sharp peak at 2230 cm⁻¹ (C≡N), indicating the presence of amino, pyrazole N-H, and nitrile functional groups.

-

¹H NMR (DMSO-d₆): A broad singlet at 12.16 ppm (1H) is assigned to the pyrazole N-H. A singlet at 6.50 ppm (2H) corresponds to the NH₂ protons. A multiplet at 7.41-7.46 ppm (3H) and a doublet at 7.80 ppm (2H) are consistent with a monosubstituted phenyl group.

-

MS: The mass spectrum shows a molecular ion peak at m/z = 184, which matches the calculated molecular weight of C₁₀H₈N₄.

-

¹³C NMR: Although not explicitly provided in the reference, one would expect to see signals for the nitrile carbon (~115 ppm), the pyrazole ring carbons, and the phenyl carbons.

By combining the information from all three techniques, the structure of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile can be confidently assigned.

Visualization of Workflows and Concepts

Experimental Workflow for Spectroscopic Characterization

Caption: A typical workflow for the synthesis and spectroscopic characterization of pyrazole carbonitrile derivatives.

Substituent Effects on Spectroscopic Data

Caption: Relationship between substituent type and observed chemical shifts in NMR spectra of pyrazole carbonitriles.

Conclusion and Future Perspectives

The spectroscopic characterization of pyrazole carbonitrile derivatives is a critical aspect of their development for various applications. A thorough understanding of NMR, IR, and MS techniques, coupled with a knowledge of the electronic properties of the pyrazole and carbonitrile moieties, allows for the confident elucidation of their structures. As synthetic methodologies for creating more complex pyrazole derivatives continue to advance, the application of sophisticated 2D NMR techniques and advanced mass spectrometry methods will become increasingly important for unraveling intricate structural details.

References

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2025). Open Research Library. Retrieved January 8, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). PMC - NIH. Retrieved January 8, 2026, from [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2023). PMC - NIH. Retrieved January 8, 2026, from [Link]

-